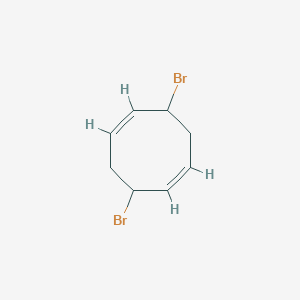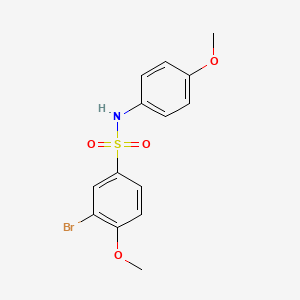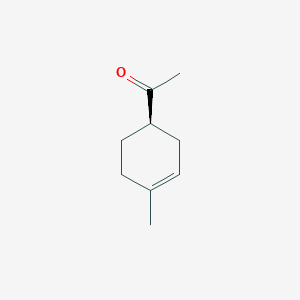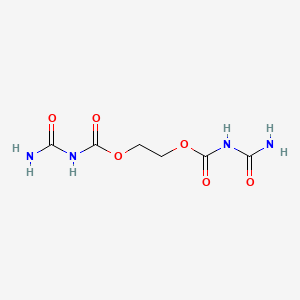
4-((2-Bromophenyl)azo)-alpha,5-diphenyl-3-methyl-1H-pyrazole-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Bromophenyl)azo)-alpha,5-diphenyl-3-methyl-1H-pyrazole-1-ethanol is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various fields due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromophenyl)azo)-alpha,5-diphenyl-3-methyl-1H-pyrazole-1-ethanol typically involves a multi-step process. One common method is the azo coupling reaction, where an aromatic amine reacts with a diazonium salt. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond. For instance, the reaction between 2-bromoaniline and a diazonium salt derived from alpha,5-diphenyl-3-methyl-1H-pyrazole-1-ethanol can be carried out in an acidic medium to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale azo coupling reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-((2-Bromophenyl)azo)-alpha,5-diphenyl-3-methyl-1H-pyrazole-1-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction typically produces amines.
Scientific Research Applications
4-((2-Bromophenyl)azo)-alpha,5-diphenyl-3-methyl-1H-pyrazole-1-ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-((2-Bromophenyl)azo)-alpha,5-diphenyl-3-methyl-1H-pyrazole-1-ethanol involves its interaction with molecular targets such as enzymes or receptors. The azo group can participate in electron transfer reactions, while the bromophenyl and pyrazole moieties can interact with specific binding sites on proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-((2-Bromophenyl)azo)-6-hydroxy-2-methyl-1H-pyrazole: Similar in structure but with a hydroxyl group instead of an ethanol group.
4-((2-Bromophenyl)azo)-3,5-diphenyl-1H-pyrazole: Lacks the methyl and ethanol groups, leading to different chemical properties.
Uniqueness
4-((2-Bromophenyl)azo)-alpha,5-diphenyl-3-methyl-1H-pyrazole-1-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the ethanol group, in particular, can influence its solubility and interaction with biological molecules.
Properties
CAS No. |
30823-83-7 |
|---|---|
Molecular Formula |
C24H21BrN4O |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
2-[4-[(2-bromophenyl)diazenyl]-3-methyl-5-phenylpyrazol-1-yl]-1-phenylethanol |
InChI |
InChI=1S/C24H21BrN4O/c1-17-23(27-26-21-15-9-8-14-20(21)25)24(19-12-6-3-7-13-19)29(28-17)16-22(30)18-10-4-2-5-11-18/h2-15,22,30H,16H2,1H3 |
InChI Key |
YSPBKIFXJWKJSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=CC=CC=C2Br)C3=CC=CC=C3)CC(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,6-Dioxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexylidene]-iminoazanium](/img/structure/B14160358.png)
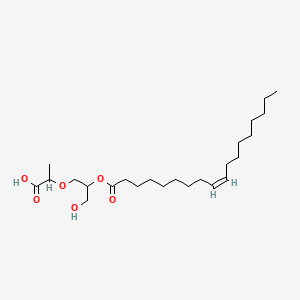
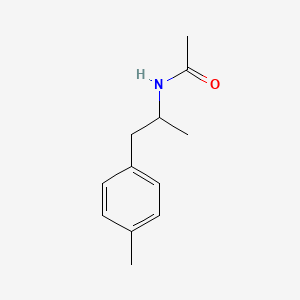
![2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14160389.png)
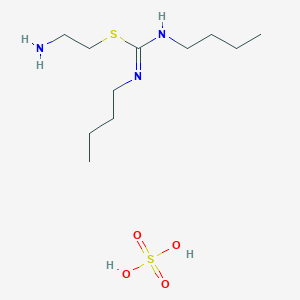
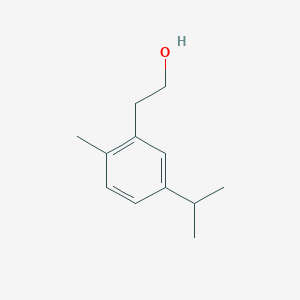
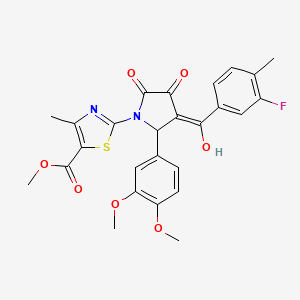
![N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide](/img/structure/B14160414.png)
![Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate](/img/structure/B14160418.png)
